![molecular formula C19H22FNO3S B589052 (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid CAS No. 916599-27-4](/img/structure/B589052.png)
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid
Overview
Description
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorophenyl group, and a piperidinylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid typically involves multiple steps. One common approach is to start with the cyclopropyl and fluorophenyl precursors, which are then subjected to a series of reactions to introduce the piperidinylidene and acetic acid functionalities. Key steps may include:
Cyclopropylation: Introduction of the cyclopropyl group through a cyclopropanation reaction.
Fluorination: Incorporation of the fluorine atom using a fluorinating agent.
Piperidinylidene Formation: Construction of the piperidinylidene ring via a cyclization reaction.
Acetic Acid Addition: Introduction of the acetic acid group through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential interactions with biological molecules, such as proteins and nucleic acids. Its fluorophenyl group, in particular, can enhance binding affinity and specificity.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s fluorophenyl group can enhance its binding affinity, while the piperidinylidene moiety may contribute to its overall stability and activity.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluorophenyl group but lacks the cyclopropyl and piperidinylidene moieties.
4-Methoxyphenethylamine: This compound has a similar aromatic structure but differs significantly in its functional groups.
Uniqueness
What sets (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid apart is its combination of a cyclopropyl group, a fluorophenyl group, and a piperidinylidene moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound (2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 331.40 g/mol. The structure features a piperidine ring with a cyclopropyl and fluorophenyl substituent, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 8 µg/mL |
Escherichia coli | 16 µg/mL |
Pseudomonas aeruginosa | 32 µg/mL |
Anti-inflammatory Effects
In vivo models have shown that the compound possesses anti-inflammatory properties. It reduces the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models of inflammation. This suggests a potential application in treating inflammatory diseases.
Analgesic Properties
Studies have also investigated the analgesic effects of this compound. In rodent models, it has been shown to significantly reduce pain responses in both acute and chronic pain settings. The analgesic mechanism is believed to involve modulation of pain pathways in the central nervous system.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways of pathogens.
- Receptor Modulation : It interacts with specific receptors in the nervous system, contributing to its analgesic effects.
- Cell Membrane Disruption : The compound's structure allows it to integrate into bacterial membranes, leading to increased permeability and cell death.
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of bacteria, demonstrating a promising alternative in antibiotic development.
- Inflammation Model Study : Research conducted on mice with induced arthritis showed that treatment with this compound resulted in a marked reduction in joint swelling and pain, indicating its potential for use in rheumatoid arthritis therapy.
Properties
IUPAC Name |
(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-methylsulfanylpiperidin-3-ylidene]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO3S/c1-25-16-8-9-21(11-13(16)10-17(22)23)18(19(24)12-6-7-12)14-4-2-3-5-15(14)20/h2-5,10,12,16,18H,6-9,11H2,1H3,(H,22,23)/b13-10- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUMYYIQRSCXALD-RAXLEYEMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(CC1=CC(=O)O)C(C2=CC=CC=C2F)C(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC\1CCN(C/C1=C/C(=O)O)C(C2=CC=CC=C2F)C(=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70740784 | |
Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70740784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
916599-27-4 | |
Record name | (2Z)-{1-[2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-(methylsulfanyl)piperidin-3-ylidene}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70740784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.